molecular formula C15H16FN3O5S2 B2433725 Methyl 3-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034275-47-1

Methyl 3-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2433725
CAS No.: 2034275-47-1
M. Wt: 401.43
InChI Key: XMLZJQLQUYGRCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is an organic compound with a complex structure that makes it intriguing for various scientific applications. It combines a fluorinated pyrimidine, a piperidinyl sulfonyl group, and a thiophene carboxylate, each contributing unique properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves several key steps:

  • Preparation of 5-fluoropyrimidin-2-yl derivative: : This involves the fluorination of pyrimidine, often through halogen exchange reactions using reagents like silver fluoride.

  • Formation of the piperidinyl sulfonyl intermediate: : Reacting the 5-fluoropyrimidin-2-yl derivative with piperidine under specific conditions, such as in the presence of a base like triethylamine, to form the piperidinyl sulfonyl derivative.

  • Thiophene-2-carboxylate coupling: : The final step involves coupling the piperidinyl sulfonyl derivative with thiophene-2-carboxylate, which can be achieved through esterification reactions, typically using a catalyst like N,N'-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions is crucial. This might involve using more efficient catalysts, optimizing temperatures and pressures, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the thiophene ring, potentially forming sulfoxides or sulfones.

  • Reduction: : The nitro group in the fluoropyrimidine can be reduced to an amino group.

  • Substitution: : Various nucleophiles can attack the electrophilic sites on the pyrimidine ring, leading to substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Catalytic hydrogenation with palladium on carbon.

  • Substitution: : Strong nucleophiles like amines or thiols can initiate these reactions under mild conditions.

Major Products Formed

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Amino-substituted compounds.

  • Substitution: : Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has significant applications across various fields:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential in modulating biological pathways, especially those involving fluorinated compounds.

  • Medicine: : Explored for its potential as an anti-cancer agent due to its ability to interfere with nucleotide metabolism.

  • Industry: : Utilized in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action for methyl 3-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate often involves:

  • Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.

  • Pathways Involved: : It may inhibit pyrimidine biosynthesis pathways, crucial for DNA replication and repair, making it valuable in cancer research.

Comparison with Similar Compounds

When comparing with other similar compounds, such as fluorinated pyrimidines or thiophene derivatives:

  • Uniqueness: : The combination of these functional groups in one molecule provides a unique set of properties, such as enhanced stability, specific binding affinities, and unique reactivity.

  • Similar Compounds: : Examples include fluorouracil, thiophenecarboxylates, and other piperidinyl sulfonyl derivatives. Each has its unique applications and properties, but none combine all the features of methyl 3-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate.

Properties

IUPAC Name

methyl 3-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O5S2/c1-23-14(20)13-12(4-6-25-13)26(21,22)19-5-2-3-11(9-19)24-15-17-7-10(16)8-18-15/h4,6-8,11H,2-3,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLZJQLQUYGRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.